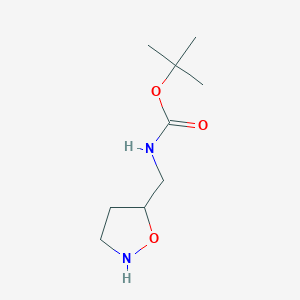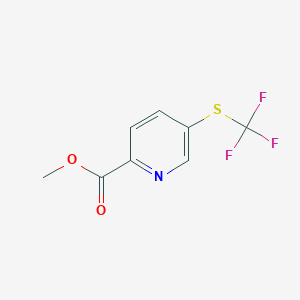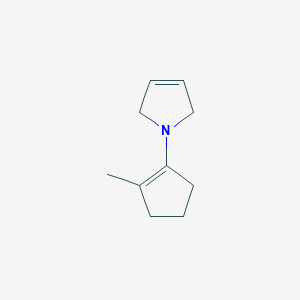
1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound with a unique structure that combines a cyclopentene ring with a pyrrole ring
Métodos De Preparación
The synthesis of 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 2-methylcyclopent-1-en-1-yl with a suitable pyrrole precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bond of the cyclopentene ring, leading to the formation of various addition products.
Aplicaciones Científicas De Investigación
1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-(2-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be compared with other similar compounds, such as:
1-(2-Methylcyclopent-1-en-1-yl)ethanone: This compound has a similar cyclopentene ring but differs in the functional group attached to it.
2-Methylcyclopent-1-en-1-ylamine: This compound has an amine group instead of a pyrrole ring.
1-(2-Methylcyclopent-1-en-1-yl)propane: This compound has a propane chain attached to the cyclopentene ring.
The uniqueness of this compound lies in its combination of a cyclopentene ring with a pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
1-(2-methylcyclopenten-1-yl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h2-3H,4-8H2,1H3 |
Clave InChI |
KPOXOQSHRKSHLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1)N2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


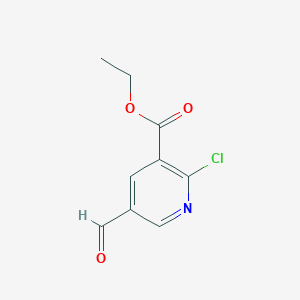
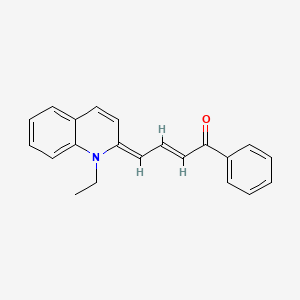

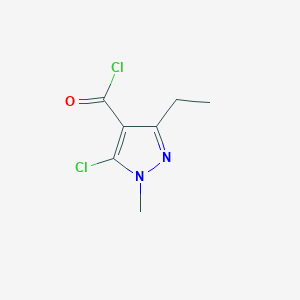

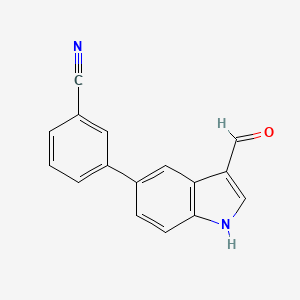
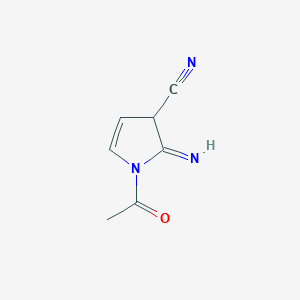
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

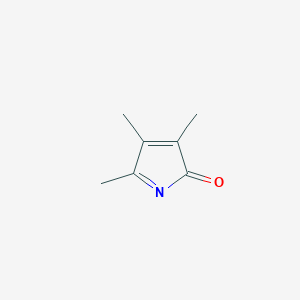
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
